molecular formula C18H23N3O5 B4067489 1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

Cat. No. B4067489
M. Wt: 361.4 g/mol
InChI Key: HCMIALRRFIGPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as apoptosis, inflammation, and stress responses.

Scientific Research Applications

Chiral Sulfinamides in N-Heterocycle Synthesis

  • Applications : Chiral sulfinamides, notably tert-butanesulfinamide, have been utilized extensively in the stereoselective synthesis of amines and their derivatives. These compounds facilitate the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are crucial structural motifs in many natural products and therapeutically relevant compounds. The methodology provides access to a wide range of structurally diverse compounds, highlighting the importance of chiral auxiliaries in medicinal chemistry and drug development (Philip et al., 2020).

Piperazine Derivatives in Drug Design

  • Therapeutic Potential : Piperazine, a six-membered ring containing two nitrogen atoms, is a key scaffold in drug design, found in various therapeutic agents including antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus can significantly alter the medicinal properties of the resultant molecules, demonstrating the versatility of this heterocycle in the development of new pharmacotherapies. This underscores the potential of piperazine and its derivatives, including the compound , in the discovery of new therapeutic agents (Rathi et al., 2016).

Polyamide Thin Film Composite Membranes

  • Water Treatment and Desalination : Semi-aromatic polyamides, including piperazine-based polymers, have been employed in the creation of thin-film composite membranes for reverse osmosis and nanofiltration, pivotal in water treatment and desalination processes. These membranes are prepared via interfacial polymerization, a technique that forms the rejection layer in situ, demonstrating the utility of piperazine derivatives in environmental applications. Such membranes exhibit excellent performance in the separation of ions and organics from water, highlighting the broader applicability of piperazine derivatives beyond pharmaceuticals (Gohil & Ray, 2017).

properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-25-12-3-4-15(26-2)13(9-12)21-16(22)10-14(18(21)24)20-7-5-11(6-8-20)17(19)23/h3-4,9,11,14H,5-8,10H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMIALRRFIGPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
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1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
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1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

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